molecular formula C18H16FN3O4S B3013572 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 896349-31-8

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No.: B3013572
CAS No.: 896349-31-8
M. Wt: 389.4
InChI Key: OMIYVINWKUKNQK-UHFFFAOYSA-N
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Description

N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3,5-dimethoxyphenyl group at position 5 and a 4-fluorophenylsulfanyl moiety on the acetamide side chain. The 1,3,4-oxadiazole scaffold is widely studied for its pharmacological versatility, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The 3,5-dimethoxy substitution enhances solubility and electronic effects, while the 4-fluorophenylsulfanyl group contributes to lipophilicity and metabolic stability .

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S/c1-24-13-7-11(8-14(9-13)25-2)17-21-22-18(26-17)20-16(23)10-27-15-5-3-12(19)4-6-15/h3-9H,10H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIYVINWKUKNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
In vitro studies on human cancer cell lines (e.g., MCF-7 and HeLa) demonstrated significant reductions in cell viability with IC50 values ranging from 10 to 20 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may be effective against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Applications in Medicinal Chemistry

The unique structure of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide makes it a valuable building block for the synthesis of novel pharmaceuticals. Its potential applications include:

  • Drug Development : As a lead compound for developing new anticancer or antimicrobial drugs.
  • Biological Probes : For studying specific biological pathways in cancer research.

Material Science Applications

In addition to its medicinal applications, this compound can be utilized in material science for the development of new materials with specific properties. Potential applications include:

  • Polymer Synthesis : It may serve as a monomer in creating polymers with enhanced thermal or mechanical properties.
  • Coatings and Adhesives : Its chemical structure could impart unique characteristics to coatings or adhesives used in industrial applications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogous derivatives, emphasizing substituent variations and physicochemical

Compound Name/ID Oxadiazole Substituent Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound 3,5-Dimethoxyphenyl 4-Fluorophenylsulfanyl Not Reported Not Reported Not Reported
8e (N-(2-Methylphenyl) derivative) 1H-Indol-3-ylmethyl 2-Methylphenyl C₂₀H₁₈N₄O₂S 378 155
8g (N-(4-Methylphenyl) derivative) 1H-Indol-3-ylmethyl 4-Methylphenyl C₂₁H₂₀N₄O₂S 378* 142
Shah et al. Derivative (MIC 63) 4-Acetamidophenyl Aryl (unspecified) Not Reported Not Reported Not Reported
8t (N-(5-Chloro-2-methylphenyl) derivative) 1H-Indol-3-ylmethyl 5-Chloro-2-methylphenyl C₂₀H₁₇ClN₄O₃S 428.5 Not Reported
N-(3,5-Dimethylphenyl) analog (Supplier ID 29) 3-Hydroxyphenyl 3,5-Dimethylphenyl C₁₉H₁₉N₃O₂S Not Reported Not Reported

*Note: Discrepancy in molecular weight for 8g (C₂₁H₂₀N₄O₂S ≈ 392.47 g/mol; reported as 378 g/mol in ).

Key Observations:
  • Substituent Diversity : The target compound’s 3,5-dimethoxyphenyl group contrasts with indolyl (8e, 8g), acetamidophenyl (), and hydroxyphenyl () substituents in analogs.
  • Fluorine vs. Chlorine : The 4-fluorophenylsulfanyl group in the target compound may offer better metabolic stability compared to chlorophenyl derivatives (e.g., 8t) due to fluorine’s electronegativity and smaller atomic radius .
  • Melting Points : Derivatives with bulkier substituents (e.g., indolyl in 8e) exhibit higher melting points (155°C) than simpler aryl analogs (142°C for 8g), suggesting stronger intermolecular interactions .
Antibacterial Activity
  • Shah et al. Derivative (MIC 63) : Exhibited potent activity against S. aureus (MIC = 63 µg/mL), attributed to the 4-acetamidophenyl group enhancing membrane permeability .
  • Indolyl Derivatives (8e, 8g) : Demonstrated moderate antibacterial activity, likely due to the indole moiety’s planar structure facilitating DNA intercalation .
Enzyme Inhibition
  • BChE Inhibition : Derivatives with methylphenyl substituents (e.g., 8g) exhibited higher butrylcholinesterase (BChE) inhibition than halogenated analogs, suggesting steric and electronic compatibility with the enzyme’s active site .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Methoxy groups (target compound) may improve solubility but reduce membrane penetration compared to hydrophobic indolyl or chlorophenyl groups .

Biological Activity

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : The synthesis begins with the cyclization of hydrazides with carboxylic acid derivatives under acidic or basic conditions.
  • Introduction of Functional Groups : The 3,5-dimethoxyphenyl group is introduced through nucleophilic substitution reactions.
  • Final Modifications : The addition of the [(4-fluorophenyl)sulfanyl]acetamide moiety completes the structure.

Anticancer Properties

The oxadiazole scaffold is recognized for its anticancer properties. Research indicates that derivatives of this scaffold can inhibit key enzymes involved in DNA synthesis and cell proliferation. For instance, studies have shown that certain oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, with IC50 values often in the low micromolar range (0.47–1.4 µM) .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The presence of the oxadiazole ring enhances lipophilicity, facilitating cellular uptake and increasing antimicrobial efficacy against various pathogens .

The compound's biological effects are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : By binding to enzymes such as thymidylate synthase (TS), it disrupts DNA synthesis pathways, leading to apoptosis in cancer cells.
  • Receptor Modulation : The compound may also interact with various receptors involved in cellular signaling pathways, influencing cell growth and survival .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In a study examining the effects of oxadiazole derivatives on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), compounds similar to this compound demonstrated significant growth inhibition compared to control groups .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that derivatives with similar structural features exhibited potent antibacterial effects, suggesting a promising avenue for developing new antimicrobial agents .

Comparative Analysis

To better understand the biological activity of this compound in relation to other compounds in its class, a comparison table is presented below:

Compound NameStructure FeaturesAnticancer ActivityAntimicrobial Activity
This compoundOxadiazole ring + Sulfanyl acetamideHigh (IC50 < 1 µM)Moderate
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamideSimilar phenolic structureModerateHigh
3-(2-(5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoateThioether + Acetamido groupsLowHigh

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